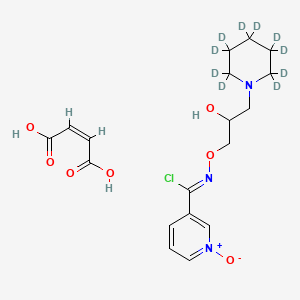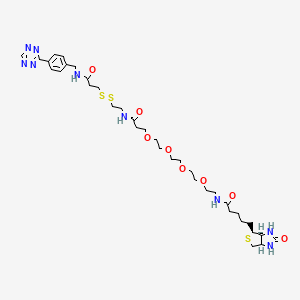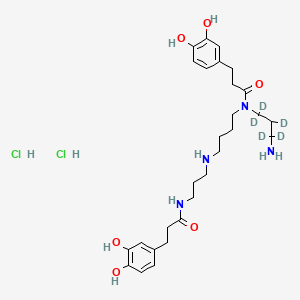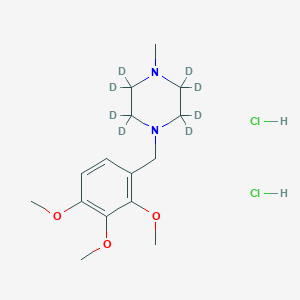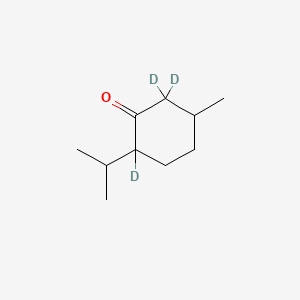
Menthone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthone-d3, also known as 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3, is a deuterated form of menthone. It is a monoterpene with a minty flavor and is structurally related to menthol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and reaction mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process involves the use of oxidizing agents such as acidified dichromate or other suitable oxidants. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound without significant by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of heterogeneous catalysts, such as copper chromite, can enhance the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of menthol-d3 to this compound using oxidizing agents.
Reduction: Reduction of this compound to menthol-d3 using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Acidified dichromate, molecular oxygen with solid catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine under controlled conditions
Major Products Formed
Oxidation: this compound.
Reduction: Menthol-d3.
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Menthone-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of monoterpenes.
Medicine: Investigated for its potential use in developing bioherbicides and other therapeutic agents.
Mécanisme D'action
Menthone-d3 exerts its effects by interacting with specific molecular targets and pathways. For example, in plant allelopathy, this compound disrupts microtubules, leading to cell mortality and growth inhibition of competing plants. This action is linked to the rapid permeabilization of the plasma membrane and destabilization of microtubules . In biological systems, this compound can also interact with ion channels and receptors, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Menthone-d3 is structurally similar to other monoterpenes such as menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An isomer of menthone with different stereochemistry.
Pulegone: A related monoterpene with a different functional group arrangement
This compound’s isotopic labeling makes it particularly valuable for tracing studies and understanding complex biochemical pathways, setting it apart from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
157.27 g/mol |
Nom IUPAC |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
Clé InChI |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
SMILES isomérique |
[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H] |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


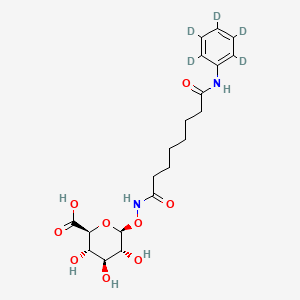
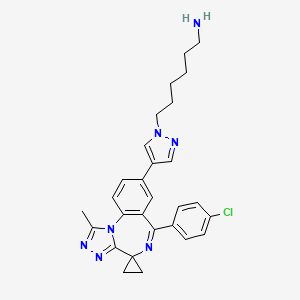
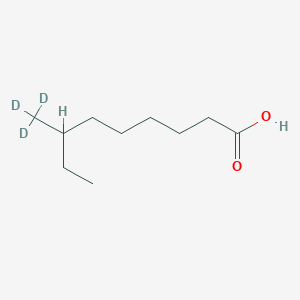
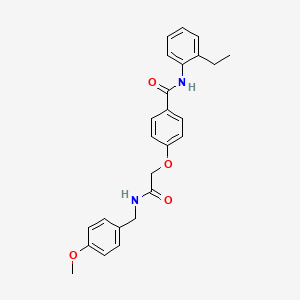
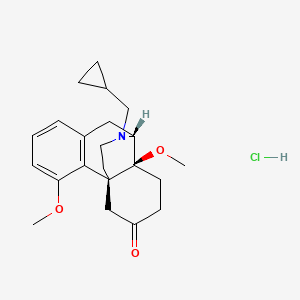
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
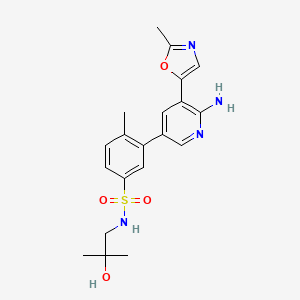

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

